molecular formula C18H19N3O3S B2605811 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-methoxyphenyl)propanamide CAS No. 946305-68-6

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2605811
CAS No.: 946305-68-6
M. Wt: 357.43
InChI Key: OLJJRTYVHGXMEG-UHFFFAOYSA-N
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Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-methoxyphenyl)propanamide is a synthetic small molecule based on a thiazolo[3,2-a]pyrimidine core, a scaffold recognized for its diverse biological potential. With a molecular formula of C19H21N3O3S and a molecular weight of 371.5 g/mol , this compound is of significant interest in medicinal chemistry and drug discovery research. The structure features a 2,3,7-trimethyl-substituted thiazolopyrimidine system linked via an amide bond to a 3-(4-methoxyphenyl)propanamide side chain . Thiazolopyrimidine derivatives analogous to this compound have been reported to exhibit a range of promising biological activities in preliminary research. Studies on similar structures suggest potential for antimicrobial properties, with some showing activity against bacterial strains like E. coli and S. aureus . Furthermore, related compounds have demonstrated moderate cytotoxicity in assays against human cancer cell lines, such as MCF-7 breast cancer cells, indicating possible utility in oncology research . Anti-inflammatory effects through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 have also been associated with this chemical class . The supplied compound is provided with a typical purity of 95% or higher, ensuring consistency for your experimental workflows . It is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic use . Researchers can leverage this molecule as a key intermediate or as a reference standard in hit-to-lead optimization, structure-activity relationship (SAR) studies, and high-throughput screening campaigns aimed at developing novel therapeutic agents.

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-11-10-25-18-19-12(2)16(17(23)21(11)18)20-15(22)9-6-13-4-7-14(24-3)8-5-13/h4-5,7-8,10H,6,9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJJRTYVHGXMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Compound Overview

IUPAC Name : this compound
Molecular Formula : C15_{15}H16_{16}N4_{4}O2_{2}S
Molecular Weight : 320.38 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The thiazolopyrimidine core is formed through cyclization reactions involving appropriate precursors. The final product is obtained through amide bond formation with 4-methoxyphenylpropanamide derivatives.

Antimicrobial Properties

Recent studies have shown that compounds with similar thiazolopyrimidine structures exhibit significant antimicrobial activity. For instance, derivatives have been tested against various bacterial strains with promising results. In one study, thiazolopyrimidine derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Research indicates that thiazolopyrimidine derivatives can act as acetylcholinesterase (AChE) inhibitors and urease inhibitors. In particular, compounds with similar structures have shown IC50_{50} values in the low micromolar range against these enzymes .

CompoundTarget EnzymeIC50_{50} (µM)
Compound AAChE2.14 ± 0.003
Compound BUrease0.63 ± 0.001

Anticancer Activity

Thiazolopyrimidine derivatives have also been evaluated for anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Interaction : The compound may bind to active sites of enzymes such as AChE and urease, inhibiting their activity through competitive or non-competitive mechanisms.
  • Receptor Modulation : It may interact with specific receptors involved in cellular signaling pathways, influencing processes like apoptosis and cell cycle regulation.
  • Antioxidant Activity : Some thiazolopyrimidine derivatives exhibit antioxidant properties that could contribute to their overall biological efficacy.

Case Studies and Research Findings

  • Study on Antibacterial Activity : A series of thiazolopyrimidine derivatives were synthesized and tested for antibacterial activity against various strains. The results indicated that modifications at the 4-position significantly enhanced activity against gram-positive bacteria .
  • Evaluation of Enzyme Inhibition : Research demonstrated that certain derivatives exhibited strong inhibition against urease with IC50_{50} values significantly lower than standard reference compounds .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Thiazolo[3,2-a]pyrimidine Derivatives

5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide ()
  • Structural Differences :
    • Replaces the propanamide side chain with a carboxamide group.
    • Substitutes 4-methoxyphenyl with a phenyl group on the carboxamide.
  • Implications :
    • Reduced electron-donating effects (phenyl vs. 4-methoxyphenyl) may alter binding affinity in biological systems.
    • Carboxamide’s shorter chain could limit conformational flexibility compared to propanamide .
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
  • Structural Differences :
    • Bromophenyl substituent at position 5 introduces halogen-based electronic effects.
    • Ethyl carboxylate ester replaces the amide functionality.
  • Ester group improves solubility in non-polar solvents compared to amides .

Side-Chain Variations: Functional Group Diversity

Triazolo-Thiadiazinone Derivatives ()
  • Example : 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (Compound 6)
  • Structural Differences: Incorporates a triazolo-thiadiazinone moiety instead of a propanamide chain. Additional pyrrolo and phenyl groups increase molecular complexity.
  • Triazolo-thiadiazinone may confer anti-inflammatory or antimicrobial activity, as seen in related heterocycles .
Ureido Derivatives ()
  • Example : Ethyl 3-(3-(substituted phenyl)ureido)-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Structural Differences :
    • Ureido group replaces the propanamide side chain.
    • Dimethoxyphenyl substituent at position 3.
  • Implications :
    • Ureido groups enhance hydrogen-bonding capacity, improving target binding in anticancer applications .

Physicochemical and Spectral Properties

Melting Points and Elemental Analysis

  • Compound 5 () : m.p. 265–267°C; elemental analysis matches C18H18N6O3S (C: 53.70% found vs. 54.26% calc.) .
  • Triazolo-Thiadiazinone (): No m.p. reported, but IR confirms carbonyl absence, and NMR shows aromatic proton signals .

Spectroscopic Signatures

  • Target Compound : Expected IR bands for amide (1650–1680 cm⁻¹) and methoxy (1250 cm⁻¹).
  • Pyrimidine 13 () : ¹H NMR signals at 6.95 and 9.6 ppm for NH protons; ¹³C NMR confirms triazole and pyrimidine carbons .

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